Welcome to the BenchChem Online Store!
molecular formula C4H7NO2 B3047996 Carbamic acid, ethenyl-, methyl ester CAS No. 15204-93-0

Carbamic acid, ethenyl-, methyl ester

Cat. No. B3047996
M. Wt: 101.1 g/mol
InChI Key: LHVXTHWIHWZYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05233077

Procedure details

U.S. Pat. No. 3,715,385, Wolgemuth, et al. (1973) describes still another method of obtaining N-vinyl carbamic acid esters by condensation-re-arrangement of acrylonitrile carbonate with methanol or ethanol. In Example I, methyl (N-vinyl carbamate) was obtained in 40% yield from carboethoxy acrylohydroxamate at 100° C. using a sodium alkoxy tin catalyst. The carboethoxy acrylohydroxamate is said to decompose at reaction temperature to yield acrylonitrile carbonate.
[Compound]
Name
N-vinyl carbamic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrylonitrile carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[C:5](#[N:8])[CH:6]=[CH2:7].C[OH:10].[CH2:11]([OH:13])[CH3:12]>>[CH:5]([NH:8][C:1](=[O:4])[O:2][CH3:11])=[CH2:6].[C:5]([NH:8][O:3][C:1]([O:13][CH2:11][CH3:12])=[O:2])(=[O:10])[CH:6]=[CH2:7] |f:0.1|

Inputs

Step One
Name
N-vinyl carbamic acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acrylonitrile carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)NC(OC)=O
Name
Type
product
Smiles
C(C=C)(=O)NOC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.